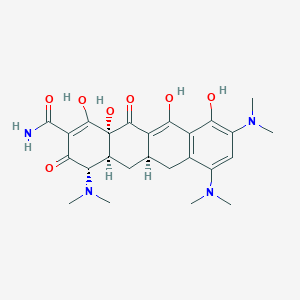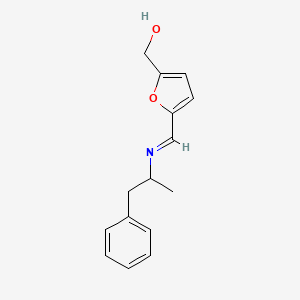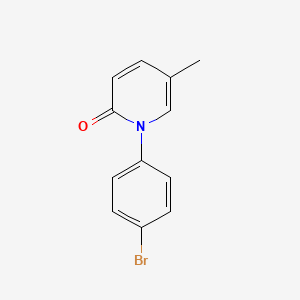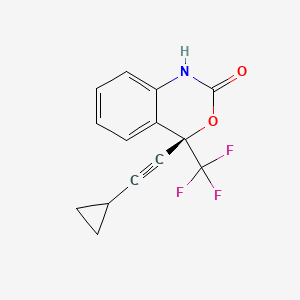![molecular formula C8H14N2O3 B13418438 2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- CAS No. 61638-95-7](/img/structure/B13418438.png)
2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- is a chemical compound with the molecular formula C8H13NO3 It is known for its unique structure, which includes a butenoic acid backbone with a dimethylaminoethyl group and an oxo group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- typically involves the reaction of 2-butenoic acid derivatives with dimethylaminoethylamine under specific conditions. One common method involves the use of ethyl 4-(dimethylamino)-2-oxobut-3-enoate as a starting material. This compound can be synthesized through the esterification of 4-(dimethylamino)-2-oxobut-3-enoic acid with ethanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mécanisme D'action
The mechanism of action of 2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with biological receptors, while the oxo group may participate in redox reactions. These interactions can modulate various cellular processes, making the compound of interest for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)butyric acid: Similar in structure but lacks the oxo group.
2-Butenoic acid, 4,4-dimethoxy-, methyl ester: Contains methoxy groups instead of the dimethylaminoethyl group.
D,L-2-Amino-4-(2-aminoethoxy)-trans-but-3-enoic acid: Contains an aminoethoxy group instead of the dimethylaminoethyl group.
Uniqueness
2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61638-95-7 |
|---|---|
Formule moléculaire |
C8H14N2O3 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H14N2O3/c1-10(2)6-5-9-7(11)3-4-8(12)13/h3-4H,5-6H2,1-2H3,(H,9,11)(H,12,13) |
Clé InChI |
NRHJXXYMYMZVMT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



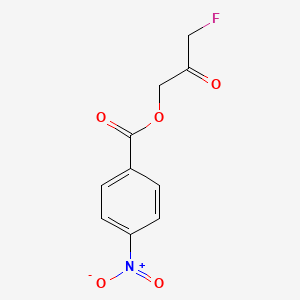
![2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B13418374.png)

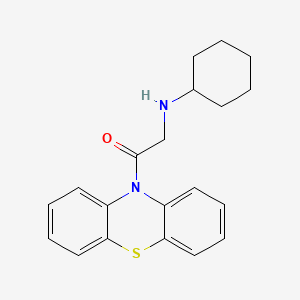
![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
